molecular formula C17H14N2O3 B11837470 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl- CAS No. 20873-19-2

4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-

Cat. No.: B11837470
CAS No.: 20873-19-2
M. Wt: 294.30 g/mol
InChI Key: GKYMXFYNVRQEOA-UHFFFAOYSA-N
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Description

(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl acetate is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves the cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. One common method includes the use of [P4-VP]-BF3 as a catalyst, which promotes the reaction efficiently under mild conditions . Another green synthetic protocol involves the use of reverse zinc oxide micelles as nanoreactors, providing high yields in aqueous media . Additionally, β-cyclodextrin-SO3H has been used as a recyclable catalyst for the preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and reducing environmental impact. The use of green chemistry approaches, such as aqueous media and recyclable catalysts, is becoming increasingly popular. These methods not only provide high yields but also ensure that the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound has shown potential as an anti-inflammatory and analgesic agent.

    Medicine: Quinazolinone derivatives, including this compound, are studied for their potential use in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of (4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, it can interact with various signaling pathways, modulating cellular responses and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl acetate apart from similar compounds is its specific substitution pattern and functional groups, which confer unique biological properties. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

20873-19-2

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

(4-oxo-3-phenylquinazolin-2-yl)methyl acetate

InChI

InChI=1S/C17H14N2O3/c1-12(20)22-11-16-18-15-10-6-5-9-14(15)17(21)19(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

GKYMXFYNVRQEOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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